5-(sec-Butyl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry ADME Optimization Oxadiazole Scaffolds

Researchers optimizing HDAC6-targeted therapies or antibacterial programs require oxadiazole scaffolds with tunable lipophilicity. This 5-(sec-butyl)-2-amino-1,3,4-oxadiazole (logP 1.7) delivers distinct steric and permeability advantages over linear butyl analogs, directly impacting target engagement and SAR. • Direct precursor for patent-disclosed HDAC6 inhibitors targeting Alzheimer's disease and tauopathies. • Branched sec-butyl configuration enhances antibacterial activity relative to linear chain variants. • Balanced logP 1.7 optimizes membrane permeability while preserving aqueous solubility for lead optimization. Supplied with rigorous QC documentation to support immediate library synthesis and medicinal chemistry workflows.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 69741-91-9
Cat. No. B13105691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(sec-Butyl)-1,3,4-oxadiazol-2-amine
CAS69741-91-9
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCC(C)C1=NN=C(O1)N
InChIInChI=1S/C6H11N3O/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9)
InChIKeyRKHGGNRULVZPLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(sec-Butyl)-1,3,4-oxadiazol-2-amine Overview


5-(sec-Butyl)-1,3,4-oxadiazol-2-amine (CAS 69741-91-9) is a 5-substituted-2-amino-1,3,4-oxadiazole heterocycle featuring a branched sec-butyl group at the 5-position and a free primary amine at the 2-position . This compound belongs to a well-established pharmacophore class associated with antibacterial, antifungal, and anticancer activities [1]. Its unique branched alkyl substitution confers distinct lipophilic and steric properties relative to linear or shorter-chain analogs, positioning it as a key intermediate for medicinal chemistry optimization and targeted library synthesis [2].

5-(sec-Butyl) Isomer Substitution Risk


Within the 5-alkyl-2-amino-1,3,4-oxadiazole series, the alkyl substituent profoundly influences lipophilicity, conformational flexibility, and biological target engagement [1]. Generic substitution of 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine (logP = 1.7) with its linear isomer 5-butyl-1,3,4-oxadiazol-2-amine (logP ≈ 0.5–0.9) results in a significant shift in lipophilicity, directly impacting membrane permeability, solubility, and downstream SAR [2]. Furthermore, branched alkyl groups, such as sec-butyl, have been shown to enhance antibacterial activity compared to linear counterparts, underscoring the non-interchangeability of these structural variants [3].

5-(sec-Butyl) Analog Comparison


Lipophilicity (logP) Comparison

The calculated logP of 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine is 1.7 [1]. This is substantially higher than that of its linear 5-butyl isomer (logP 0.5–0.9) and the shorter 5-propyl analog (logP -0.11), indicating a distinct lipophilicity profile that can influence membrane permeability and solubility [2].

Medicinal Chemistry ADME Optimization Oxadiazole Scaffolds

Branched Alkyl Antibacterial SAR

In a systematic SAR study of pyrrole-ligated 1,3,4-oxadiazoles, compounds bearing branched alkyl groups (derived from amino acid side chains) demonstrated superior antibacterial activity compared to those with linear alkyl chains [1]. While direct MIC data for the target compound is not available, this class-level finding provides a strong rationale for prioritizing the sec-butyl analog over its n-butyl counterpart in antibacterial discovery programs.

Antibacterial Oxadiazole Derivatives SAR

HDAC6 Inhibitor Scaffold Potential

Recent patent literature explicitly identifies sec-butyl as a preferred alkyl substituent within a genus of oxadiazole-based HDAC6 inhibitors [1]. The sec-butyl group is listed among preferred C1-C4 alkyl groups (including tert-butyl and iso-butyl) for optimizing HDAC6 selectivity and brain penetration, positioning 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine as a key intermediate for synthesizing novel HDAC6-targeting therapeutics [2].

HDAC6 Inhibition Neurological Disorders Oxadiazole Derivatives

5-(sec-Butyl) Target Applications


Antibacterial Hit-to-Lead Optimization

Given the class-level evidence that branched alkyl groups enhance antibacterial activity [1], procurement of 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine is recommended for medicinal chemists seeking to explore lipophilic, sterically constrained oxadiazole scaffolds in Gram-negative and Gram-positive antibacterial programs. Its logP of 1.7 positions it as a promising starting point for balancing permeability and solubility [2].

HDAC6 Inhibitor Library Synthesis

Patent disclosures explicitly include sec-butyl-substituted oxadiazoles as preferred embodiments for selective HDAC6 inhibition [3]. This compound serves as a direct precursor for synthesizing novel chemical entities targeting Alzheimer's disease and other tauopathies. Procurement supports the rapid generation of patent-relevant SAR libraries.

Agrochemical Fungicide and Herbicide Leads

1,3,4-Oxadiazole derivatives are well-documented in agrochemical patents for their fungicidal and herbicidal properties [4]. The sec-butyl variant's balanced lipophilicity (logP 1.7) may confer favorable foliar uptake and metabolic stability, making it a valuable scaffold for agrochemical discovery programs seeking novel modes of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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